molecular formula C14H18N2O3 B10889378 2-[(6-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(6-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B10889378
M. Wt: 262.30 g/mol
InChI Key: FLXBWGNEEOKPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid is a chemical compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a 6-methylpyridin-2-yl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of the carboxylic acid group, and the attachment of the 6-methylpyridin-2-yl carbamoyl moiety. Common synthetic routes may include:

    Cyclohexane Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Carboxylic Acid Group: This step may involve oxidation reactions to introduce the carboxylic acid functionality.

    Attachment of 6-Methylpyridin-2-yl Carbamoyl Moiety: This can be done through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(6-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Methylpyridin-2-yl)carbamoyl]-5-(trifluoromethyl)benzoic acid
  • 2-[(6-Methyl-2-pyridinyl)carbamoyl]-5-(trifluoromethyl)benzoic acid

Uniqueness

2-[(6-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its cyclohexane ring and carboxylic acid group, combined with the 6-methylpyridin-2-yl carbamoyl moiety, make it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

2-[(6-methylpyridin-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H18N2O3/c1-9-5-4-8-12(15-9)16-13(17)10-6-2-3-7-11(10)14(18)19/h4-5,8,10-11H,2-3,6-7H2,1H3,(H,18,19)(H,15,16,17)

InChI Key

FLXBWGNEEOKPCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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